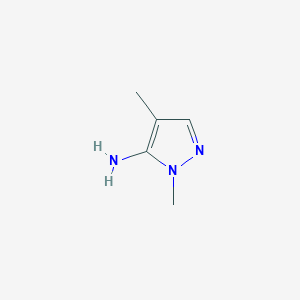

1,4-Dimethyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-7-8(2)5(4)6/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTVCDZZGBELIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511402 | |

| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-49-0 | |

| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have led to the development of a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the significant therapeutic applications of pyrazole derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. We will delve into the mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate these activities, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Privileged Pyrazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the pyrazole scaffold holds a privileged status.[1] This is evidenced by its presence in numerous clinically approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (though later withdrawn), and the analgesic dipyrone.[2][3] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a wide array of biological targets.[4] This guide will explore the chemical rationales and experimental validations that underscore the therapeutic potential of pyrazole derivatives.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[6]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[7][8] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[9] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[10]

The diaryl-substituted pyrazole structure, exemplified by celecoxib, is crucial for this selectivity. The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, an interaction that is not as favorable with the more constricted active site of COX-1.[8][10] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.[5][9]

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Experimental Evaluation: Carrageenan-Induced Paw Edema

A standard preclinical model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.[3]

Protocol: Carrageenan-Induced Paw Edema Assay [3][11]

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200g) to laboratory conditions for at least one week.

-

Grouping: Randomly divide animals into control and treatment groups (n=6 per group).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the pyrazole derivative or vehicle control orally or intraperitoneally. A positive control, such as indomethacin, should also be included.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Anticancer Activity: A Multifaceted Approach

The versatility of the pyrazole scaffold has been extensively explored in the development of novel anticancer agents.[12] Pyrazole derivatives have been shown to target various hallmarks of cancer through diverse mechanisms of action.[13]

Mechanisms of Action

-

Enzyme Inhibition: Many pyrazole derivatives exhibit anticancer activity by inhibiting kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[12]

-

Tubulin Polymerization Inhibition: Some pyrazole-containing compounds act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

-

Apoptosis Induction: Pyrazole derivatives can induce programmed cell death in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases.[13]

Caption: Multifaceted anticancer mechanisms of pyrazole derivatives.

Experimental Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[8][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17]

Structure-Activity Relationships

The antimicrobial potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, the introduction of halogen atoms or nitro groups can enhance antibacterial activity.[17] Furthermore, the fusion of the pyrazole ring with other heterocyclic systems, such as thiazole or pyridine, has been shown to broaden the antimicrobial spectrum.[16]

Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][18]

Protocol: Broth Microdilution MIC Assay [18][19]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture.

-

Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Bacterial Strain | Representative Pyrazole Derivative | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Aminoguanidine-derived 1,3-diphenyl pyrazole | 1-8 | [17] |

| Escherichia coli | Imidazo-pyridine substituted pyrazole | <1 | [17] |

| Candida albicans | Pyranopyrazole derivative | 18 (inhibition zone in mm) | [20] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown significant anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[14][21]

Proposed Mechanisms of Action

The precise mechanisms underlying the anticonvulsant effects of many pyrazole derivatives are still under investigation. However, some have been shown to modulate the activity of ion channels, such as sodium and calcium channels, which play a critical role in neuronal excitability.[14] Others may interact with neurotransmitter systems, such as the GABAergic or glutamatergic systems.[21] For example, some pyrazole derivatives have been identified as monoamine oxidase (MAO) inhibitors, which can lead to an increase in the levels of certain neurotransmitters in the brain.[2]

Experimental Evaluation: Maximal Electroshock (MES) Seizure Test

The maximal electroshock (MES) seizure test is a widely used animal model to screen for compounds effective against generalized tonic-clonic seizures.[1][22]

Protocol: Maximal Electroshock (MES) Test in Mice [1][6]

-

Animal Preparation: Use male Swiss albino mice.

-

Compound Administration: Administer the pyrazole derivative at various doses, typically via intraperitoneal injection.

-

Electrode Placement: Apply corneal electrodes with a drop of saline for conductivity.

-

Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.

-

Data Analysis: Determine the ED50 value, which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Molecular Modeling: In Silico Insights into Pyrazole-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[5] This in silico approach is invaluable in understanding the structure-activity relationships of pyrazole derivatives and in guiding the design of more potent and selective compounds.

Workflow: Molecular Docking of Pyrazole Derivatives with COX-2 [5]

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse biological activities of its derivatives underscore the importance of this heterocyclic nucleus in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of pyrazole analogues, the exploration of new biological targets, and the use of advanced computational tools to design compounds with improved potency, selectivity, and pharmacokinetic profiles. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to contribute to this exciting and impactful field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. clyte.tech [clyte.tech]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. inotiv.com [inotiv.com]

- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 18. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 22. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Therapeutic Potential of 1,4-Dimethyl-1H-pyrazol-5-amine and Its Derivatives

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique physicochemical properties and synthetic tractability have rendered it a "privileged scaffold," a recurring motif in a multitude of clinically approved drugs and investigational agents. This guide focuses on a specific, yet highly versatile, member of this family: 1,4-Dimethyl-1H-pyrazol-5-amine . While direct therapeutic applications of this compound are not extensively documented, its true value lies in its role as a pivotal synthetic intermediate. The strategic placement of a reactive amine group on the dimethylated pyrazole ring provides a gateway for extensive chemical modification, enabling the generation of vast libraries of derivatives with diverse pharmacological activities.

This technical guide will provide an in-depth exploration of the synthesis, chemical properties, and, most importantly, the therapeutic landscapes carved out by derivatives of this compound. We will delve into the mechanistic underpinnings of these compounds, with a particular focus on their roles as kinase inhibitors in oncology and as modulators of inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable heterocyclic building block.

Chemical Properties and Synthesis of the Core Scaffold

The this compound core possesses a stable heterocyclic structure, with the amine functionality at the 5-position being the primary site for synthetic elaboration.[1] Its molecular formula is C₅H₉N₃, and it has a molecular weight of 111.15 g/mol .[2] The presence of the two methyl groups influences the electronic properties and steric environment of the pyrazole ring, which in turn can affect the reactivity and biological activity of its derivatives.

Synthesis of this compound: A Representative Protocol

The synthesis of aminopyrazoles can be achieved through various methods, most commonly involving the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent. Below is a representative, multi-step synthetic protocol adapted from established methodologies for similar pyrazole derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methylhydrazine

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

Step 1: Preparation of 3-amino-1-methyl-1H-pyrazol-5(4H)-one.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the stirred solution of sodium ethoxide, add ethyl cyanoacetate dropwise at room temperature.

-

Slowly add methylhydrazine to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 3-amino-1-methyl-1H-pyrazol-5(4H)-one.

-

-

Step 2: N-methylation to this compound.

-

The subsequent methylation at the 4-position can be a complex procedure and may involve multiple steps of protection and deprotection depending on the desired regioselectivity. A direct methylation might be challenging due to the presence of multiple nucleophilic sites. A more controlled approach would involve the use of a starting material that already contains the 4-methyl group.

-

Note: The direct synthesis of this compound is not as straightforward as some other pyrazole isomers. The above protocol is a general representation, and optimization of reaction conditions, including temperature, reaction time, and purification methods, is crucial for achieving a good yield and purity.

Therapeutic Applications: A Landscape Defined by Derivatives

The therapeutic potential of the this compound scaffold is overwhelmingly demonstrated through the biological activities of its derivatives. The amine group serves as a versatile handle for introducing a wide array of substituents, leading to compounds that can potently and selectively interact with various biological targets.

Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be an exceptional framework for the design of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of several important cancer-related kinases.

Cyclin-Dependent Kinases (CDKs):

Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. The aminopyrazole core is a key component of several potent CDK inhibitors. By modifying the 5-amino group of the 1,4-dimethyl-1H-pyrazolyl moiety, researchers have developed compounds that can selectively target specific CDKs. For instance, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which can be conceptually derived from an aminopyrazole core, has yielded potent CDK2 inhibitors with sub-micromolar antiproliferative activity against various cancer cell lines.[3]

Fibroblast Growth Factor Receptors (FGFRs):

The FGFR signaling pathway is frequently dysregulated in a variety of solid tumors. Covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide core have been designed to target both wild-type and gatekeeper mutants of FGFRs.[4] One such derivative, compound 10h , demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3 and strongly suppressed the proliferation of lung and gastric cancer cell lines.[4]

Structure-Activity Relationship (SAR) Insights:

The substitution pattern on the pyrazole ring and the nature of the group attached to the 5-amino position are critical for both potency and selectivity. For instance, in the context of JNK3 inhibitors, the planar nature of the aminopyrazole structure was found to be a key determinant of selectivity over the closely related p38 kinase.[5]

Anti-inflammatory Applications

Inflammation is a complex biological response implicated in a wide range of diseases, from autoimmune disorders to neurodegenerative conditions and cancer. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.

Modulation of Inflammatory Pathways:

Derivatives of aminopyrazoles have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators. Novel pyrazole analogs have been discovered to be potent inhibitors of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines. One such compound, 6c , was shown to significantly reduce the levels of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.

Experimental Protocol: In Vitro NF-κB Reporter Assay

Objective: To evaluate the inhibitory effect of a this compound derivative on NF-κB transcriptional activity.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Lipopolysaccharide (LPS)

-

Test compound (derivative of this compound)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound.

-

Pre-incubate the cells with the compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to induce NF-κB activation. Include a vehicle-treated control group and an LPS-only control group.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

-

Normalize the luciferase activity to the total protein concentration in each well.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound relative to the LPS-only control.

-

Determine the IC₅₀ value of the compound.

-

Visualization of Key Pathways and Workflows

Synthetic Pathway Diagram

Caption: General synthetic workflow for bioactive pyrazole derivatives.

Kinase Inhibition Signaling Pathway

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative pyrazole derivatives, highlighting the therapeutic potential achievable from the aminopyrazole scaffold.

| Derivative Class | Target | IC₅₀ / Kᵢ (nM) | Application |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 | Anticancer |

| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR1 | 46 | Anticancer |

| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR2 | 41 | Anticancer |

| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR3 | 99 | Anticancer |

| Aminopyrazole (SR-3576) | JNK3 | 7 | Neuroprotection |

Conclusion and Future Directions

This compound is a quintessential example of a molecular scaffold whose value is realized through the ingenuity of medicinal chemists. While it may not possess significant intrinsic therapeutic activity, its role as a versatile and readily modifiable building block is undeniable. The derivatives stemming from this core have demonstrated potent and selective activities across a range of therapeutic areas, most notably in oncology and inflammation. The continued exploration of structure-activity relationships, coupled with modern drug design strategies such as structure-based design and fragment-based screening, will undoubtedly unlock new therapeutic avenues for derivatives of this valuable pyrazole core. Future research should focus on the development of more selective and potent derivatives with favorable pharmacokinetic and safety profiles, ultimately leading to the next generation of pyrazole-based therapeutics.

References

- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Heterocyclic Building Block: A Technical Guide to 1,4-Dimethyl-1H-pyrazol-5-amine

Abstract

This in-depth technical guide provides a comprehensive overview of 1,4-Dimethyl-1H-pyrazol-5-amine, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into the synthesis, characterization, reactivity, and diverse applications of this compound, with a particular focus on its role in medicinal chemistry as a scaffold for kinase inhibitors. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip the reader with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of FDA-approved drugs exhibiting diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The amenability of the pyrazole ring to functionalization allows for the fine-tuning of steric and electronic properties, making it an ideal template for the design of novel therapeutic agents.

Among the vast family of pyrazole derivatives, this compound stands out as a particularly useful building block. Its strategic placement of a reactive primary amine and two methyl groups on the pyrazole core provides a unique combination of nucleophilicity and structural definition, making it a valuable synthon for the construction of more complex molecular architectures. This guide will explore the fundamental chemistry and practical applications of this important heterocyclic compound.

Synthesis and Characterization

Synthetic Pathway: Knorr Pyrazole Synthesis

The most common and efficient method for the synthesis of 5-aminopyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-ketonitrile with a hydrazine derivative.[2] For the preparation of this compound, the logical precursors are methylhydrazine and 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile).

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. Subsequent tautomerization yields the aromatic 5-aminopyrazole ring.

References

An In-depth Technical Guide to the Speculated Mechanism of Action of 1,4-Dimethyl-1H-pyrazol-5-amine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1][2] 1,4-Dimethyl-1H-pyrazol-5-amine, a member of this versatile class, is increasingly utilized as a key synthetic intermediate in the development of novel therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.[3] Despite its foundational role, a detailed elucidation of its intrinsic mechanism of action remains largely unexplored in public-domain literature. This technical guide synthesizes the broad pharmacological context of aminopyrazole derivatives to speculate on the potential mechanisms of action for this compound. We propose several plausible molecular pathways, including the inhibition of key inflammatory and oncogenic kinases and interference with the cyclooxygenase (COX) pathway. This whitepaper provides a robust framework of detailed, actionable experimental protocols designed to systematically investigate these hypotheses, offering a roadmap for researchers to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Pyrazole Scaffold and the Promise of this compound

Nitrogen-containing heterocyclic compounds are of immense interest in drug discovery, with the pyrazole nucleus being a prominent example.[4][5] This five-membered aromatic ring with two adjacent nitrogen atoms is a structural feature in numerous approved drugs, including the anti-inflammatory agent celecoxib and the anticancer drug crizotinib.[4] The versatility of the pyrazole ring allows for extensive functionalization, leading to a wide spectrum of biological activities such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][4][5]

5-aminopyrazoles, in particular, are recognized as advantageous frameworks for designing ligands for enzymes and receptors.[1][6] this compound (Figure 1) belongs to this subclass. Its utility as a building block for more complex molecules, especially kinase inhibitors, strongly suggests that the parent compound itself may possess inherent biological activity worthy of investigation.[3] This guide will therefore focus on postulating and providing experimental validation strategies for its most probable mechanisms of action based on the established pharmacology of structurally related compounds.

Figure 1: Chemical Structure of this compound

graph "Chemical_Structure" {

layout=neato;

node [shape=none, fontname="Arial"];

edge [fontname="Arial"];

}

Hypothesized kinase inhibition pathway.

Hypothesis 2: Modulation of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of many pyrazole-containing compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[1][4] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. It is conceivable that this compound could similarly interact with the active site of COX-1 and/or COX-2, blocking the conversion of arachidonic acid to prostaglandin H2.

Hypothesized COX inhibition pathway.

Proposed Experimental Validation Workflows

To systematically test these hypotheses, a multi-tiered approach is recommended, beginning with broad screening and progressing to more specific mechanistic studies.

Workflow 1: Kinase Inhibition Profiling

This workflow is designed to screen for and validate the potential kinase inhibitory activity of this compound.

Experimental workflow for kinase inhibitor validation.

Detailed Protocols:

Protocol 3.1.1: Tier 1 - Broad Kinase Panel Screening

-

Objective: To perform a high-throughput screen against a large, diverse panel of human kinases to identify potential targets.

-

Methodology:

-

Submit this compound to a commercial service provider (e.g., Eurofins, Reaction Biology).

-

Request screening at a single, high concentration (typically 10 µM) against a panel of >300 kinases.

-

The assay is typically a radiometric ([γ-³³P]-ATP) or fluorescence-based competition assay.

-

A known pan-kinase inhibitor (e.g., Staurosporine) should be used as a positive control.

-

Data Analysis: Results are reported as percent inhibition relative to a DMSO control. Identify "hits" as kinases showing significant inhibition (e.g., >50%).

Protocol 3.1.2: Tier 3 - IC50 Determination for Identified Hits

-

Objective: To determine the potency of the compound against the specific kinase hits identified in Tier 1.

-

Methodology:

-

Utilize a technology like the ADP-Glo™ Kinase Assay (Promega).

-

Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM).

-

In a 384-well plate, combine the recombinant kinase, its specific substrate, and ATP with each concentration of the compound.

-

Incubate for 1 hour at room temperature.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Read luminescence on a plate reader.

-

Data Analysis: Plot the luminescent signal against the log of the compound concentration and fit to a four-parameter logistic curve to calculate the IC50 value.

Parameter Description Example Value Kinase Panel Size Number of kinases in the initial screen >300 Screening Conc. Single concentration for initial screen 10 µM Hit Criteria Threshold for follow-up studies >50% Inhibition IC50 Curve Points in dose-response curve 10 Assay Technology Method for IC50 determination ADP-Glo™

Protocol 3.1.3: Tier 4 - Cellular Target Engagement

-

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

-

Methodology (Example for p38 MAPK):

-

Culture a relevant cell line (e.g., THP-1 monocytes).

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a p38 activator (e.g., Lipopolysaccharide, LPS) for 15-30 minutes.

-

Lyse the cells and collect protein lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK.

-

Use a loading control like GAPDH or β-actin.

-

Develop the blot using chemiluminescence and image the results.

-

Data Analysis: Quantify band intensity. A potent inhibitor will show a dose-dependent decrease in the ratio of phospho-p38 to total p38.

Workflow 2: COX Inhibition Profiling

This workflow is designed to assess the compound's ability to inhibit COX-1 and COX-2 enzymes.

Detailed Protocols:

Protocol 3.2.1: In Vitro COX Inhibition Assay

-

Objective: To determine the IC50 of this compound against purified COX-1 and COX-2 enzymes.

-

Methodology:

-

Use a commercial COX (ovine/human) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical). This is typically a colorimetric assay that measures the peroxidase activity of COX.

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Add a colorimetric substrate, which is oxidized in the presence of PGG2, producing a colored product.

-

Measure absorbance at the specified wavelength (e.g., 590 nm).

-

Use Celecoxib (COX-2 selective) and SC-560 (COX-1 selective) as controls.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Parameter Description Example Control Enzyme Source Purified recombinant enzyme Ovine or Human Substrate Natural substrate for COX Arachidonic Acid Assay Type Detection method Colorimetric COX-1 Control Selective inhibitor for COX-1 SC-560 COX-2 Control Selective inhibitor for COX-2 Celecoxib

Conclusion and Future Outlook

While this compound is primarily known as a synthetic precursor, its structural similarity to a vast library of pharmacologically active pyrazole derivatives strongly suggests it possesses intrinsic biological activity.[4][5] The hypotheses presented in this guide—inhibition of protein kinases and modulation of COX enzymes—are grounded in extensive precedent from medicinal chemistry.[1][6][7] The detailed experimental workflows provide a clear, logical, and technically sound path for researchers to systematically investigate these potential mechanisms. Elucidating the core mechanism of action of this foundational molecule will not only reveal its own therapeutic potential but also provide invaluable insights for the rational design of next-generation pyrazole-based drugs.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic accessibility and versatile physicochemical properties have enabled its incorporation into a multitude of clinically successful drugs across a wide range of therapeutic areas.[3][4] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the fundamental properties, synthetic strategies, biological targets, and therapeutic applications of pyrazole-containing compounds. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols and visual guides to empower the next generation of pyrazole-based drug discovery.

Introduction: The Significance of the Pyrazole Core

Nitrogen-containing heterocycles are fundamental building blocks of life and cornerstones of synthetic therapeutic agents.[3] Among them, the pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds.[2][3] This is primarily due to its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives.[3][5]

The unique electronic and structural features of the pyrazole ring allow it to act as a versatile pharmacophore. The two nitrogen atoms provide sites for hydrogen bonding; the N-1 atom can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor.[6] This dual capacity facilitates precise interactions with biological targets. Furthermore, the aromatic nature of the ring allows for π–π stacking interactions, and its five-membered structure provides a rigid scaffold to orient substituents in a defined three-dimensional space, which is critical for optimizing target binding.[6]

The therapeutic impact of pyrazole-containing drugs is extensive, with over 40 approved by the U.S. Food and Drug Administration (FDA) for a wide array of conditions.[1][6] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticoagulant Apixaban, underscoring the scaffold's broad therapeutic utility.[1][7]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of a pyrazole derivative is intrinsically linked to its physicochemical properties, which can be finely tuned by modifying the substituents on the pyrazole core.

Key Physicochemical Characteristics:

-

Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant chemical stability.[5] This stability is crucial for a drug molecule to withstand metabolic processes.

-

Acidity/Basicity: Pyrazole is a weak base with a pKa of 2.5.[6] This property influences the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with targets.

-

Tautomerism: Unsubstituted or symmetrically substituted pyrazoles can exist as a mixture of tautomers, which can influence receptor binding and pharmacokinetic properties.[5][8]

-

Lipophilicity: The overall lipophilicity of a pyrazole compound, governed by its substituents, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The pyrazole core itself can act as a bioisostere for an aryl group to enhance lipophilicity.[6]

Structure-Activity Relationship (SAR) Insights:

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates. The substitution pattern on the pyrazole ring dictates its interaction with the target protein.

For instance, in the development of cannabinoid CB1 receptor antagonists, specific structural features were found to be essential for potent activity:

-

A para-substituted phenyl ring at the 5-position.[9]

-

A carboxamido group at the 3-position.[9]

-

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[9]

This precise substitution pattern highlights how the pyrazole scaffold serves as a template for arranging pharmacophoric elements to achieve high-affinity binding. Similarly, for inhibitors of the enzyme meprin α, the introduction of a phenyl moiety at the 3(5)-position was found to be highly favorable for inhibitory activity.[10]

The following diagram illustrates a generalized SAR logic for a pyrazole scaffold.

Caption: Generalized Structure-Activity Relationship (SAR) map for the pyrazole scaffold.

Synthetic Strategies

The synthetic accessibility of the pyrazole ring is a major reason for its prevalence in medicinal chemistry.[3] The most common and robust method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[2]

Common Synthetic Routes:

-

Knorr Pyrazole Synthesis: This classic method involves the reaction of a 1,3-dicarbonyl compound with hydrazine. The regioselectivity of the reaction can be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound.[11]

-

Reaction with α,β-Unsaturated Carbonyls: α,β-unsaturated ketones or aldehydes react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[2]

-

1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is another powerful method for synthesizing pyrazoles, offering a high degree of control over the substitution pattern.

-

Multicomponent Reactions: One-pot multicomponent reactions have emerged as an efficient and environmentally friendly approach to generate highly substituted pyrazole libraries for high-throughput screening.[11]

The following diagram illustrates a typical synthetic workflow for pyrazole derivatives.

Caption: General experimental workflow for the synthesis and validation of pyrazole compounds.

Therapeutic Applications & Prominent Drug Examples

The versatility of the pyrazole scaffold is reflected in the wide range of therapeutic areas where pyrazole-containing drugs have made a significant impact.

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action (Target) |

| Celecoxib (Celebrex®) | Anti-inflammatory, Analgesic | Selective COX-2 Inhibitor[7][12] |

| Sildenafil (Viagra®) | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor[1][7] |

| Apixaban (Eliquis®) | Anticoagulant | Factor Xa Inhibitor[1][7] |

| Rimonabant (Acomplia®) | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist[1][4] |

| Crizotinib (Xalkori®) | Anti-cancer (NSCLC) | ALK/ROS1 Tyrosine Kinase Inhibitor[7] |

| Ruxolitinib (Jakafi®) | Myelofibrosis, Anti-cancer | JAK1/JAK2 Inhibitor[7] |

| Berotralstat (Orladeyo®) | Hereditary Angioedema | Plasma Kallikrein Inhibitor[6] |

Case Study: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] The trisubstituted pyrazole core of Celecoxib is crucial for its selectivity, with the sulfonamide moiety binding to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.

The following diagram depicts the COX-2 inhibition pathway.

Caption: Mechanism of action for Celecoxib, a pyrazole-based selective COX-2 inhibitor.

Key Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general and reliable method for synthesizing a 1,3,5-trisubstituted pyrazole via the condensation of a chalcone (an α,β-unsaturated ketone) with phenylhydrazine.

Objective: To synthesize 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole and its subsequent oxidation to 1,3,5-triphenyl-1H-pyrazole.

Materials:

-

Chalcone (1,3-diphenylprop-2-en-1-one)

-

Phenylhydrazine hydrochloride

-

Sodium acetate

-

Ethanol

-

Glacial acetic acid

-

Iodine (for oxidation)

Step-by-Step Methodology:

-

Pyrazoline Synthesis (Cyclocondensation):

-

To a 100 mL round-bottom flask, add chalcone (1.0 g, 4.8 mmol), phenylhydrazine hydrochloride (0.76 g, 5.3 mmol), and sodium acetate (0.87 g, 10.6 mmol).

-

Add 30 mL of ethanol to the flask.

-

Reflux the mixture with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water and stir. A solid precipitate of the pyrazoline product will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Oxidation to Pyrazole:

-

Dissolve the crude pyrazoline intermediate from the previous step in 20 mL of glacial acetic acid in a 50 mL round-bottom flask.

-

Add a catalytic amount of iodine (approx. 50 mg).

-

Reflux the mixture for 2 hours. The color of the reaction will change as the oxidation proceeds.

-

Cool the reaction mixture and pour it into a beaker containing 100 mL of ice-cold water with 5 mL of sodium thiosulfate solution (10% w/v) to quench the excess iodine.

-

The solid pyrazole product will precipitate.

-

-

Purification and Characterization (Self-Validation):

-

Purification: Collect the crude pyrazole product by vacuum filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

-

Use Mass Spectrometry (MS) to confirm the molecular weight of the synthesized compound.

-

Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically required for biological screening.

-

-

Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[1] Current research focuses on several key areas:

-

New Biological Targets: Exploring pyrazole derivatives as inhibitors for novel targets in oncology, neurodegenerative diseases, and infectious diseases.[8][13]

-

Bioisosteric Replacement: Utilizing the pyrazole ring as a bioisostere for other aromatic systems to improve pharmacokinetic properties and reduce off-target effects.[6]

-

Advanced Synthetic Methods: Developing more efficient, sustainable, and diverse synthetic routes to access novel pyrazole libraries.[11]

-

Fragment-Based Drug Design: Using pyrazole fragments as starting points for building potent and selective inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging 1,4-Dimethyl-1H-pyrazol-5-amine for the Synthesis of Next-Generation Kinase Inhibitors

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for inhibitor design.[1] This guide provides an in-depth exploration of 1,4-Dimethyl-1H-pyrazol-5-amine , a versatile and strategically important building block for the synthesis of potent and selective kinase inhibitors. We will delve into its reactivity, outline key synthetic strategies, and provide detailed, field-proven protocols for its application in drug discovery workflows, with a focus on targeting critical oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5]

Introduction: The Strategic Value of the Pyrazole Moiety

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. The pyrazole ring system is frequently employed in this context due to its bioisosteric resemblance to purine, enabling it to act as a "hinge-binding" motif. This interaction, typically involving hydrogen bonds between the pyrazole nitrogens and the backbone of the kinase hinge region, anchors the inhibitor in the active site.[7]

This compound (Figure 1) is a particularly valuable reagent. The 5-amino group serves as a potent nucleophile and a convenient handle for introducing the pyrazole core into a larger molecular scaffold.[8] The methyl groups at the N1 and C4 positions offer several advantages:

-

Blocking Unwanted Reactivity: The N1-methyl group prevents competing N-arylation reactions, ensuring regioselective synthesis.

-

Modulating Physicochemical Properties: These methyl groups enhance lipophilicity and can improve metabolic stability and cell permeability.

-

Probing the Active Site: The C4-methyl group can make favorable van der Waals contacts within specific kinase active sites, contributing to binding affinity and selectivity.

This document will guide researchers through the effective utilization of this building block to construct sophisticated kinase inhibitor candidates.

Physicochemical Properties & Reactivity

Understanding the fundamental properties of this compound is crucial for its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 3524-49-0 | [8][9] |

| Molecular Formula | C₅H₉N₃ | [8][9] |

| Molecular Weight | 111.15 g/mol | [8][9] |

| Appearance | Off-white to light yellow crystalline powder | |

| Storage | Room temperature, inert atmosphere, protected from light | [8] |

The primary site of reactivity is the exocyclic amino group at the C5 position. This group is a strong nucleophile, making it ideal for participating in reactions such as Nucleophilic Aromatic Substitution (SNAr), which is a cornerstone of many kinase inhibitor syntheses.

Application Notes: Core Synthetic Strategies

The construction of pyrazole-based kinase inhibitors typically involves a modular approach where the pyrazole core is first coupled to another heterocyclic system, followed by diversification to explore the structure-activity relationship (SAR).

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

The most direct and common method for incorporating the 1,4-dimethylpyrazol-5-amine moiety is through an SNAr reaction. In this process, the amine attacks an electron-deficient aromatic or heteroaromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group (typically a halogen).

Causality Behind the Choice: This strategy is favored for its robustness, operational simplicity, and the commercial availability of suitable electrophilic partners, such as dihalopyrimidines or dihalopyrazines. The reaction reliably forms the critical C-N bond that links the hinge-binding pyrazole to the core of the inhibitor. For instance, reacting 1,4-dimethylpyrazol-5-amine with 2,4-dichloro-5-fluoropyrimidine allows for the selective displacement of one chlorine atom, leaving the second chlorine available for subsequent functionalization via cross-coupling reactions.[3]

Caption: Workflow for SNAr coupling.

Strategy B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Once the pyrazole is attached to a core scaffold that retains a halogen handle (e.g., the product from the SNAr reaction), the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing diversity. This reaction forms a carbon-carbon bond between the halo-heterocycle and an aryl or heteroaryl boronic acid/ester.

Causality Behind the Choice: Kinase inhibitors often require carefully selected aromatic or heterocyclic groups to occupy hydrophobic pockets or form specific interactions within the ATP binding site to achieve high potency and selectivity. The Suzuki reaction offers an unparalleled ability to install a vast array of these groups.[10][11] The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or more advanced pre-catalysts) and base (e.g., Na₂CO₃, K₂CO₃) is critical for achieving high yields, especially with complex, electron-rich, or sterically hindered coupling partners.[11][12][13]

Case Study: Targeting the Cell Cycle with CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its inhibition is a validated strategy for cancer therapy.[3][14] Many potent CDK2 inhibitors utilize a substituted aminopyrazole scaffold.[15][16][17]

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the point of intervention for a synthesized inhibitor.

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

The following table summarizes the inhibitory activity of representative pyrazole-based compounds against key oncogenic kinases, demonstrating the potential of this scaffold.

| Compound Class | Target Kinase | Activity (IC₅₀ / Kᵢ) | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 nM (Kᵢ) | [3][17] |

| Pyrazole-pyrimidine hybrid | CDK2 | 458 nM (IC₅₀) | [5] |

| Pyrazole-based hybrid | VEGFR-2 | 1.89 µM (IC₅₀) | [4][18] |

| Fused Pyrazole Derivative | VEGFR-2 | 220 nM (IC₅₀) | [19] |

| Fused Pyrazole Derivative | EGFR | 60 nM (IC₅₀) | [19] |

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the key synthetic steps discussed. These procedures are designed to be robust and adaptable.

Protocol 1: Synthesis of an N-(1,4-Dimethyl-1H-pyrazol-5-yl)pyrimidin-amine Intermediate via SNAr

This protocol describes the nucleophilic aromatic substitution reaction between this compound and a dihalopyrimidine.

Materials:

-

This compound (1.0 equiv)

-

2,4-Dichloropyrimidine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

n-Butanol (n-BuOH)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To the round-bottom flask, add this compound (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv).

-

Solvent and Base Addition: Add n-butanol to create a slurry (approx. 0.2 M concentration). Add DIPEA (2.5 equiv) to the mixture.

-

Reaction Conditions: Place the flask under an inert atmosphere. Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours). The causality for monitoring is to prevent the formation of di-substituted byproducts and ensure complete conversion of the limiting reagent.

-

Workup: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.

-

Purification: Dissolve the resulting crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the desired mono-substituted product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Final Product Synthesis

This protocol details the subsequent coupling of the chloro-pyrimidine intermediate with an arylboronic acid.

Materials:

-

N-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-chloropyrimidin-4-amine (product from Protocol 1, 1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %) or [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5 mol %)[11]

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Solvent system: 1,4-Dioxane and Water (4:1 v/v)[12]

-

Microwave reaction vial or Schlenk tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a microwave vial or Schlenk tube, add the pyrimidine intermediate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (5 mol %), and the base (2.5 equiv).

-

Solvent Addition: Add the 1,4-dioxane/water solvent mixture. The presence of water is often crucial for the catalytic cycle, aiding in the transmetalation step.

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C using a conventional oil bath or to 120-150 °C using microwave irradiation. Microwave heating often dramatically reduces reaction times from hours to minutes.[13]

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 15 min to 4 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final kinase inhibitor. The removal of residual palladium is a critical final step for any compound intended for biological testing.[11]

Caption: General synthetic workflow for pyrazole-based kinase inhibitors.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its inherent nucleophilicity allows for straightforward incorporation into heterocyclic scaffolds via robust SNAr reactions. The resulting intermediates are ripe for diversification through powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. By understanding the reactivity of this pyrazole and applying the detailed protocols provided, researchers in drug development can efficiently generate libraries of novel compounds to probe kinase biology and discover next-generation therapeutics for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. This compound , 98% , 3524-49-0 - CookeChem [cookechem.com]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. recipharm.com [recipharm.com]

- 12. researchgate.net [researchgate.net]

- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR‐2 inhibitors | Semantic Scholar [semanticscholar.org]

- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

Title: A Robust, Stability-Indicating RP-HPLC Method for the Development and Validation of Pyrazoline Derivatives

An Application Note and Protocol from a Senior Application Scientist

Abstract

Pyrazoline derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. As novel pyrazoline candidates advance through the drug development pipeline, the need for a robust, accurate, and reliable analytical method for their quantification and stability assessment is paramount. This guide provides a comprehensive framework for developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for pyrazoline derivatives, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[3]. We will explore the causal relationships behind chromatographic choices, from column and mobile phase selection to forced degradation studies, culminating in a detailed validation protocol.

Introduction: The Analytical Challenge of Pyrazolines

The core structure of pyrazoline is a five-membered heterocycle with two adjacent nitrogen atoms. The diverse pharmacological potential of these molecules stems from the ease of substitution at various positions on the pyrazoline ring, leading to a wide range of physicochemical properties[1]. This structural diversity, while beneficial pharmacologically, presents an analytical challenge. A successful HPLC method must be able to resolve the parent analyte from process-related impurities and, critically, from degradation products that may form under stress conditions.

The primary goal is to develop a stability-indicating method , which is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation[4]. This guide will walk you through a logical, science-driven workflow to achieve this goal.

The Method Development Workflow

A systematic approach to method development saves time and resources while ensuring a robust final method. The process begins with understanding the analyte and logically progresses through screening, optimization, and stress testing.

Caption: A logical workflow for RP-HPLC method development and validation.

Analyte Characterization & Initial Conditions

Expertise in Action: Before the first injection, understanding your molecule is key. Pyrazoline derivatives are generally polar compounds[5]. Their solubility in common HPLC solvents like methanol (MeOH) and acetonitrile (ACN) should be confirmed. A critical first step is determining the maximum UV absorbance wavelength (λmax). This can be done by running a UV scan of the analyte dissolved in the mobile phase. Many pyrazoline derivatives exhibit strong absorbance in the 200-400 nm range[3][5]. For instance, one reported method successfully used a detection wavelength of 206 nm[6][7][8].

Stationary Phase Selection: The workhorse of RP-HPLC, the C18 (octadecylsilane) column, is the logical starting point for most pyrazoline derivatives due to their moderate polarity[9]. A standard dimension like 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure[6][7].

Mobile Phase Selection: The mobile phase manipulates the retention and elution of the analyte. A mixture of an aqueous phase and an organic modifier is standard for RP-HPLC[10].

-

Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN often provides better peak shape and lower backpressure, while MeOH can offer different selectivity.

-

Aqueous Phase: Using acidified water, often with 0.1% Trifluoroacetic Acid (TFA) or formic acid, is crucial. This suppresses the ionization of any acidic or basic functional groups on the pyrazoline molecule, leading to sharper, more symmetrical peaks and consistent retention times[3][6].

A good starting point is an isocratic elution with a simple mobile phase composition, which can be optimized later.

| Parameter | Recommended Starting Condition | Rationale |

| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | Excellent retention for moderately polar compounds like pyrazolines[9]. |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% TFA | ACN provides good peak shape. TFA controls ionization for better symmetry[3][6]. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency without excessive pressure[5]. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer[5]. |

| Detection Wavelength | Determined by UV Scan (e.g., 206 nm, 333 nm) | Ensures maximum sensitivity for the analyte[3][5]. |

| Injection Volume | 5-20 µL | A small volume minimizes peak distortion (band broadening). |

Method Optimization

Once initial peaks are obtained, the goal is to achieve a symmetric peak (tailing factor ~1.0-1.2) with a reasonable retention time (typically 3-10 minutes).

-

Organic Ratio: If the peak elutes too early, decrease the percentage of the organic solvent (ACN/MeOH). If it elutes too late or is too broad, increase the organic percentage.

-

Gradient Elution: If a single isocratic ratio fails to elute all compounds of interest (parent drug and degradants) with good resolution, a gradient elution is necessary. This involves changing the mobile phase composition over time, typically by increasing the organic solvent percentage[4].

-

pH Adjustment: The pH of the mobile phase is a powerful tool. For pyrazolines with ionizable groups, adjusting the pH can dramatically change retention time and peak shape. Operating at a pH at least 2 units away from the analyte's pKa is a general rule to ensure it is in a single ionic form.

Protocol 1: Stability-Indicating Method Development via Forced Degradation

Trustworthiness Through Stress: The purpose of a forced degradation study is to intentionally stress the analyte to produce potential degradants[11][12]. A successful stability-indicating method must be able to separate the main analyte peak from all degradation product peaks, demonstrating specificity[4].

Procedure:

-

Prepare a stock solution of the pyrazoline derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).

-

Expose aliquots of this stock solution to the stress conditions outlined in Table 2. The goal is to achieve 5-20% degradation of the parent compound.

-

After the specified time, neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively).

-

Dilute all samples, including a non-degraded control, to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze all samples by HPLC using the optimized method. The chromatograms should show a decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.

| Stress Condition | Reagent / Condition | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60 °C | Tests for susceptibility to degradation in acidic environments[4][11]. |

| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60 °C | Tests for lability in alkaline conditions, common for esters/amides[4][11]. |

| Oxidation | 3-6% H₂O₂ | 24 hours at room temp. | Simulates oxidative degradation. Pyrazoline rings can oxidize to pyrazoles[13]. |

| Thermal | 80 °C (in oven) | 48 hours (solid & solution) | Evaluates intrinsic thermal stability[11]. |

| Photolytic | Direct Sunlight / ICH Photostability Chamber | 24-48 hours | Assesses sensitivity to light, a key packaging consideration[4]. |

Protocol 2: Method Validation According to ICH Q2(R1)

Method validation provides documented evidence that the procedure is suitable for its intended purpose[14]. The following parameters are essential for ensuring the integrity of analytical data.

Caption: Interrelationship of key ICH Q2(R1) validation parameters.

| Parameter | Purpose | Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity of analyte must pass. No interference from blank/placebo at the analyte's retention time. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.998[6]. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |

| Accuracy (% Recovery) | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery. |

| Precision (% RSD) | To measure the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%[5]. |

| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest concentrations that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (tailing factor, plate count) must pass. RSD of results ≤ 2.0%. |

Linearity

-

Prepare a stock solution of the pyrazoline reference standard.

-